molecular formula C19H12Cl2O4S2 B371394 4-[3-(2-Thienyl)acryloyl]phenyl 2,5-dichlorobenzenesulfonate CAS No. 297150-16-4

4-[3-(2-Thienyl)acryloyl]phenyl 2,5-dichlorobenzenesulfonate

Cat. No.: B371394
CAS No.: 297150-16-4
M. Wt: 439.3 g/mol
InChI Key: ARKMGMHJSPBTRC-UHFFFAOYSA-N
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Description

4-[3-(2-Thienyl)acryloyl]phenyl 2,5-dichlorobenzenesulfonate is a complex organic compound with a unique structure that includes a thienyl group, an acrylate moiety, and a dichlorobenzenesulfonate group

Scientific Research Applications

4-[3-(2-Thienyl)acryloyl]phenyl 2,5-dichlorobenzenesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier or relevant regulatory bodies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-Thienyl)acryloyl]phenyl 2,5-dichlorobenzenesulfonate typically involves multiple steps, starting with the preparation of the thienyl acrylate intermediate. This intermediate is then reacted with phenyl 2,5-dichlorobenzenesulfonate under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper salts to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are typically used to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-Thienyl)acryloyl]phenyl 2,5-dichlorobenzenesulfonate can undergo various types of chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The acrylate moiety can be reduced to form the corresponding alcohol.

    Substitution: The dichlorobenzenesulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the sulfonate group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction of the acrylate moiety can produce alcohols.

Mechanism of Action

The mechanism by which 4-[3-(2-Thienyl)acryloyl]phenyl 2,5-dichlorobenzenesulfonate exerts its effects involves interactions with specific molecular targets. The thienyl group can interact with aromatic residues in proteins, while the acrylate moiety can form covalent bonds with nucleophilic sites. The dichlorobenzenesulfonate group can enhance the compound’s solubility and stability, facilitating its interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(2-Thienyl)acryloyl]phenyl benzenesulfonate
  • 4-[3-(2-Thienyl)acryloyl]phenyl 4-chlorobenzenesulfonate
  • 4-[3-(2-Thienyl)acryloyl]phenyl 3,5-dichlorobenzenesulfonate

Uniqueness

4-[3-(2-Thienyl)acryloyl]phenyl 2,5-dichlorobenzenesulfonate is unique due to the presence of the 2,5-dichlorobenzenesulfonate group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and stability, making it suitable for specific applications that similar compounds may not be able to achieve.

Properties

IUPAC Name

[4-(3-thiophen-2-ylprop-2-enoyl)phenyl] 2,5-dichlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2O4S2/c20-14-5-9-17(21)19(12-14)27(23,24)25-15-6-3-13(4-7-15)18(22)10-8-16-2-1-11-26-16/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKMGMHJSPBTRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)C2=CC=C(C=C2)OS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701149022
Record name 4-[1-Oxo-3-(2-thienyl)-2-propen-1-yl]phenyl 2,5-dichlorobenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701149022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

297150-16-4
Record name 4-[1-Oxo-3-(2-thienyl)-2-propen-1-yl]phenyl 2,5-dichlorobenzenesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=297150-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[1-Oxo-3-(2-thienyl)-2-propen-1-yl]phenyl 2,5-dichlorobenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701149022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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